4,5-Dimethylbenzene-1,2-dimethanol
Overview
Description
4,5-Dimethylbenzene-1,2-dimethanol is a chemical compound with the molecular formula C10H14O2 . It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of 4,5-Dimethylbenzene-1,2-dimethanol is accomplished in three steps with an overall yield of 80% . The synthesis begins with the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene with dimethyl acetylenedicarboxylate. This reaction is heated in toluene for 2 hours in a sealed pressure vessel, which results in the 1,4-cyclohexadiene-based adduct . The next step involves the aromatization of the adduct to dimethyl 4,5-dimethylphthalate. This is achieved by dehydrogenation using 10% Pd-C in refluxing p-xylene for 24 hours .Molecular Structure Analysis
The molecular structure of 4,5-Dimethylbenzene-1,2-dimethanol is based on the benzene ring, which is a planar molecule that allows close positioning of reactive centers . This structure enables additional fused rings to be readily appended .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of 4,5-Dimethylbenzene-1,2-dimethanol are the Diels-Alder reaction, dehydrogenation, and reduction . These reactions are optimized to achieve an efficient and cost-effective synthesis .Physical And Chemical Properties Analysis
4,5-Dimethylbenzene-1,2-dimethanol is a solid substance at room temperature . The predicted melting point is 86.17°C, and the predicted boiling point is approximately 320.2°C at 760 mmHg .Scientific Research Applications
Kinetics and Oxidation Studies
- Oxidation of Dimethylbenzene Derivatives : The kinetics of 1,2-dimethylbenzene oxidation provides insights into the reactivity of such compounds under various conditions, contributing to a better understanding of their chemical behavior and potential applications (Gaïl et al., 2008).
Chemical Synthesis and Modification
- Regioselective Bromination : Studies on the bromination of dimethylbenzene derivatives, like 1,4-dimethoxy-2,3-dimethylbenzene, lead to the creation of novel compounds that have potential applications in various fields, including materials science and pharmaceuticals (Aitken et al., 2016).
Material Science Applications
- Polythioesters Development : The polycondensation of isomeric di(mercaptomethyl)–dimethylbenzenes, including 4,5-di(mercaptomethyl)–1,2-dimethylbenzene, leads to the creation of aliphatic–aromatic polythioesters. These materials are valuable in various applications due to their thermal, mechanical, electrical, and chemical properties (Podkościelny & Szubińska, 1988).
Pharmaceutical Research
- Inhibition Properties Studies : Research into the inhibition properties of various derivatives, such as (N-benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol, against specific enzymes like xanthine oxidase, is crucial for the development of new pharmaceutical agents (Yagiz et al., 2021).
Photoreactivity and Sensitization
- Photosensitizer Role in Organic Molecules : The study of organic molecules such as 1,2-diisocyano-4,5-dimethylbenzene reveals their dual role as reactants and photosensitizers in photochemical reactions. This knowledge is instrumental in the development of new photo-reactive materials and processes (Wang et al., 2017).
Environmental Applications
- Degradation by Microorganisms : Research on the degradation of 1,2-dimethylbenzene by specific bacterial strains like Corynebacterium offers insights into potential bioremediation strategies for environmental pollutants (Schraa et al., 2004).
Safety And Hazards
When handling 4,5-Dimethylbenzene-1,2-dimethanol, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
[2-(hydroxymethyl)-4,5-dimethylphenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4,11-12H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSODREOTHFONSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427273 | |
Record name | 4,5-Dimethylbenzene-1,2-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethylbenzene-1,2-dimethanol | |
CAS RN |
60070-05-5 | |
Record name | 4,5-Dimethylbenzene-1,2-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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